3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3-benzyl-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3OS/c1-20(2)23-15-13-22(14-16-23)19-34-29-31-26-25(24-11-7-4-8-12-24)17-30-27(26)28(33)32(29)18-21-9-5-3-6-10-21/h3-17,20,30H,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGBYOIEHIMPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that utilize various starting materials. A common approach is through the Ugi reaction, which allows for the formation of complex structures with multiple functional groups. The synthesis can be optimized by adjusting reaction conditions such as temperature and solvents to enhance yield and purity.
Anticancer Properties
Recent studies indicate that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against breast carcinoma cell lines, particularly in triple-negative breast cancer (TNBC) models. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | AKT inhibition |
| 1k | Various | Varies | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory activity against various enzymes. In particular, it has shown promise as an inhibitor of monoamine oxidase (MAO) and cholinesterases (AChE and BChE). These enzymes are critical in neurodegenerative diseases and mood disorders.
The biological activity of This compound is primarily attributed to its ability to interact with specific protein targets. Molecular docking studies have revealed strong binding affinities with receptors involved in cancer progression and neurodegeneration.
Molecular Docking Studies
Molecular docking simulations have provided insights into the interactions between this compound and target proteins:
- AKT1 : Binding energies suggest a significant interaction that may inhibit downstream signaling pathways.
- Cholinesterases : The compound's structure allows for effective competition with substrates at the active site.
Case Studies
Several case studies have highlighted the efficacy of related pyrrolo compounds in preclinical models:
- Study on Breast Cancer : A study reported that derivatives of pyrrolo[3,2-d]pyrimidines reduced cell viability in MDA-MB-231 cells by inducing apoptosis.
- Neuroprotective Effects : Another study focused on neuroprotection in models of Alzheimer's disease, where compounds showed reduced oxidative stress markers.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 2- and 3-Positions
Table 1: Substituent Variations in Pyrrolo[3,2-d]Pyrimidinones
Key Observations :
- The 4-isopropylbenzylthio group in the target compound increases hydrophobicity compared to the 4-methylbenzylthio analog , which may enhance membrane permeability but reduce aqueous solubility.
- Thioxo derivatives (e.g., Compound 56) are more reactive toward alkylation due to the nucleophilic thiolate group, whereas the target compound’s thioether linkage (C-S-C) offers greater stability .
Heterocyclic Core Modifications: Pyrrolo vs. Thieno Derivatives
Table 2: Core Heterocycle Comparison
Key Observations :
- Thieno cores (e.g., ) contain sulfur, which may enhance π-stacking interactions but reduce polarity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step protocols. For example, a common approach includes:
- Step 1 : Formation of the pyrrolopyrimidine core via cyclocondensation of substituted aminopyrroles with thiourea or cyanamide derivatives under acidic conditions .
- Step 2 : Introduction of the benzylthio group using a nucleophilic substitution reaction with 4-isopropylbenzyl mercaptan, requiring inert atmospheres (e.g., N₂) and catalysts like K₂CO₃ in DMF .
- Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of thiolating agent), solvent polarity (DMF vs. DMSO), and temperature (reflux at 110°C vs. room temperature) can enhance yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles (e.g., planarity of the pyrrolopyrimidine core) .
Advanced Research Questions
Q. What strategies can resolve contradictory biological activity data across similar pyrrolopyrimidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., replacing 4-isopropylbenzyl with 4-methoxybenzyl or 4-chlorobenzyl) to identify critical functional groups .
- Biological Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition assays) and control compounds to minimize variability .
- Data Reconciliation : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR or JAK2). Focus on key interactions:
- Hydrogen bonding between the pyrimidine N and kinase backbone .
- Hydrophobic contacts with the 4-isopropylbenzyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. What experimental designs mitigate challenges in studying metabolic stability?
- Methodological Answer :
- In Vitro Models : Use liver microsomes (human or rat) with NADPH cofactors to measure t₁/₂. Quench reactions with acetonitrile and analyze via LC-MS/MS .
- Metabolite Identification : Employ high-resolution MS (Q-TOF) and isotopic labeling to track oxidative pathways (e.g., sulfoxidation of the thioether group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
